20-hydroxy Leukotriene B4 20-hydroxy Leukotriene B4 20-hydroxy-leukotriene B4 is the 20-hydroxy derivative of leukotriene B4. It has a role as a human metabolite and a mouse metabolite. It derives from a leukotriene B4. It is a conjugate acid of a 20-hydroxy-leukotriene B4(1-).
20-Hydroxy LTB4, also known as 20-OH-LTB4 or 20-hydroxy-LTB4, belongs to the class of organic compounds known as leukotrienes. These are eicosanoids containing a hydroxyl group attached to the aliphatic chain of an arachidonic acid. Leukotrienes have four double bonds, three (and only three) of which are conjugated. Thus, 20-hydroxy LTB4 is considered to be an eicosanoid lipid molecule. 20-Hydroxy LTB4 is considered to be a practically insoluble (in water) and relatively neutral molecule. 20-Hydroxy LTB4 has been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, 20-hydroxy LTB4 is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 20-hydroxy LTB4 is involved in the naproxen action pathway, the fenoprofen action pathway, the acetaminophen action pathway, and the meloxicam action pathway. 20-Hydroxy LTB4 is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.
Brand Name: Vulcanchem
CAS No.: 79516-82-8
VCID: VC0162659
InChI: InChI=1S/C20H32O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-9,13-14,18-19,21-23H,1-2,6,10-12,15-17H2,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t18-,19-/m1/s1
SMILES: C(CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)CCO
Molecular Formula: C20H32O5
Molecular Weight: 352.5 g/mol

20-hydroxy Leukotriene B4

CAS No.: 79516-82-8

Reference Standards

VCID: VC0162659

Molecular Formula: C20H32O5

Molecular Weight: 352.5 g/mol

20-hydroxy Leukotriene B4 - 79516-82-8

CAS No. 79516-82-8
Product Name 20-hydroxy Leukotriene B4
Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
IUPAC Name (5S,6Z,8E,10E,12R,14Z)-5,12,20-trihydroxyicosa-6,8,10,14-tetraenoic acid
Standard InChI InChI=1S/C20H32O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-9,13-14,18-19,21-23H,1-2,6,10-12,15-17H2,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t18-,19-/m1/s1
Standard InChIKey PTJFJXLGRSTECQ-PSPARDEHSA-N
Isomeric SMILES C(CC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)CCO
SMILES C(CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)CCO
Canonical SMILES C(CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)CCO
Physical Description Liquid
Description 20-hydroxy-leukotriene B4 is the 20-hydroxy derivative of leukotriene B4. It has a role as a human metabolite and a mouse metabolite. It derives from a leukotriene B4. It is a conjugate acid of a 20-hydroxy-leukotriene B4(1-).
20-Hydroxy LTB4, also known as 20-OH-LTB4 or 20-hydroxy-LTB4, belongs to the class of organic compounds known as leukotrienes. These are eicosanoids containing a hydroxyl group attached to the aliphatic chain of an arachidonic acid. Leukotrienes have four double bonds, three (and only three) of which are conjugated. Thus, 20-hydroxy LTB4 is considered to be an eicosanoid lipid molecule. 20-Hydroxy LTB4 is considered to be a practically insoluble (in water) and relatively neutral molecule. 20-Hydroxy LTB4 has been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, 20-hydroxy LTB4 is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 20-hydroxy LTB4 is involved in the naproxen action pathway, the fenoprofen action pathway, the acetaminophen action pathway, and the meloxicam action pathway. 20-Hydroxy LTB4 is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.
Synonyms 20-hydroxy-leukotriene B
20-hydroxyleukotriene B4
5,12,20-triHETE
5,12,20-trihydroxy-6,8,10,14-eicosatetraenoic acid
5,12,20-trihydroxy-6,8,10,14-eicosatetraenoic acid, (S-(R*,S*-(E,Z,E,Z)))-isome
Reference 1.Feinmark, S.J.,Lindgren, J.Å.,Claesson, H.E., et al. Stimulation of human leukocyte degranulation by leukotriene B4 and its ω-oxidized metabolites. FEBS Letters 136, 141-144 (1981).
PubChem Compound 5280745
Last Modified Nov 11 2021
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